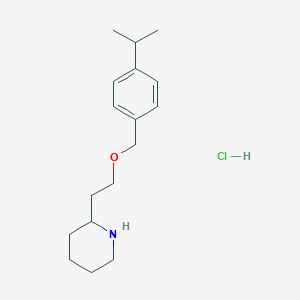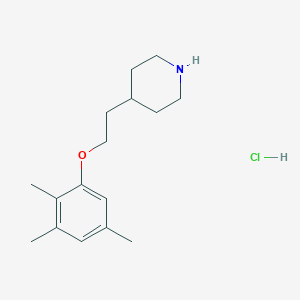![molecular formula C14H22ClNO2 B1397546 3-[(4-Propoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220032-12-1](/img/structure/B1397546.png)
3-[(4-Propoxyphenoxy)methyl]pyrrolidine hydrochloride
説明
3-[(4-Propoxyphenoxy)methyl]pyrrolidine hydrochloride is a compound that has been widely researched due to its potential implications in various fields of research and industry. It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen-containing ring, is a key component of this compound . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Cognitive Enhancement Properties
- A study reported the effects of ABT-089 (S-4), a compound related to 3-[(4-Propoxyphenoxy)methyl]pyrrolidine, showing positive effects in rodent and primate models for cognitive enhancement. This suggests the potential use of similar compounds in treating cognitive disorders (Lin et al., 1997).
Chemistry and Synthesis
- Research into the synthesis of pyrrolidines, which include compounds like 3-[(4-Propoxyphenoxy)methyl]pyrrolidine, has been conducted, highlighting their importance in medicine and industry (Żmigrodzka et al., 2022).
- A study on the structural analysis of influenza neuraminidase inhibitors involving pyrrolidine cores underlines the significance of such compounds in developing antiviral medications (Wang et al., 2001).
Potential in Medicinal Chemistry
- The compound's derivatives have been studied for their potential anti-mycobacterial properties, indicating its use in developing treatments for bacterial infections (Kumar et al., 2009).
- Research on monoamine oxidase inhibitors includes derivatives of pyrrolidine, suggesting its relevance in exploring treatments for neurological disorders (Williams & Lawson, 1998).
Pharmacological Characterization
- The pharmacological characterization of related compounds, such as PF-04455242, which is a κ-opioid receptor antagonist, implies the compound's potential in treating depression and addiction disorders (Grimwood et al., 2011).
Environmental Applications
- Studies have also been conducted on the sonochemical degradation of related compounds, like 3-methylpyridine, which could be relevant for environmental remediation strategies (Daware & Gogate, 2020).
特性
IUPAC Name |
3-[(4-propoxyphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-9-16-13-3-5-14(6-4-13)17-11-12-7-8-15-10-12;/h3-6,12,15H,2,7-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKNRRHSMWFXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1397463.png)
![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol](/img/structure/B1397465.png)
![2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine](/img/structure/B1397468.png)
![3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397469.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397472.png)

![2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397474.png)
![3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397475.png)

![3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397479.png)

![2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397484.png)
![4-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397485.png)
![4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397486.png)
